1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide
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Description
The compound appears to contain a benzo[d][1,3]dioxole-5-carbonyl group , an azetidine-3-carboxamide group, and a 4-sulfamoylphenethyl group. Benzo[d][1,3]dioxole is a type of aromatic ether that is often used in organic synthesis . Azetidine is a type of four-membered ring compound, and carboxamide is a functional group that is often found in various biological compounds. Sulfamoylphenethyl is a sulfonamide, which is a type of compound often used in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzo[d][1,3]dioxole group could potentially influence the compound’s solubility and stability .Scientific Research Applications
Synthesis and Chemical Properties
- Research in the field of chemistry has explored the synthesis and properties of various compounds with structural similarities or related functional groups. For example, studies on v-Triazolo[4,5-d]pyrimidines and their derivatives involve the synthesis of N-alkyl-1,6-dihydro-8-azapurin-2-thiones, demonstrating the chemical reactions and transformations that such compounds can undergo, which could provide insights into the synthetic pathways that might be relevant for the compound (Albert, 1981).
Biological Activity and Potential Therapeutic Applications
Compounds containing sulfonamide groups, similar to the one described, have been studied for their inhibition effects on carbonic anhydrases, which are important for various physiological functions. Studies have shown that aromatic sulfonamides exhibit nanomolar inhibitory concentrations against different isoenzymes of carbonic anhydrase, indicating potential therapeutic applications in conditions where inhibition of these enzymes is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Novel benzodifuranyl derivatives have been synthesized for their anti-inflammatory and analgesic properties, showing significant COX-2 inhibition and analgesic activity. Such research points to the potential of structurally complex compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
The development of azetidine derivatives with specific functional groups has been explored for their antimicrobial and antitubercular activities, underscoring the importance of structural features in determining biological activity. Such studies are crucial for understanding how modifications to the chemical structure can enhance therapeutic efficacy (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c21-30(26,27)16-4-1-13(2-5-16)7-8-22-19(24)15-10-23(11-15)20(25)14-3-6-17-18(9-14)29-12-28-17/h1-6,9,15H,7-8,10-12H2,(H,22,24)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRBQKHYQMIDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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